Ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate
Description
Ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate is a synthetic organic compound featuring a pyrimidine core substituted with a trifluoromethyl group, linked via a thioether bond to an anilino moiety. The trifluoromethyl group contributes to electron-withdrawing effects, influencing both chemical stability and biological interactions .
Properties
IUPAC Name |
ethyl 2-oxo-2-[2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylanilino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3S/c1-2-24-13(23)12(22)20-9-5-3-4-6-10(9)25-14-19-8-7-11(21-14)15(16,17)18/h3-8H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCASIIDDBJGGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1SC2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124493 | |
| Record name | Acetic acid, oxo[[2-[[4-(trifluoromethyl)-2-pyrimidinyl]thio]phenyl]amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648427-21-8 | |
| Record name | Acetic acid, oxo[[2-[[4-(trifluoromethyl)-2-pyrimidinyl]thio]phenyl]amino]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648427-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, oxo[[2-[[4-(trifluoromethyl)-2-pyrimidinyl]thio]phenyl]amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate typically involves multiple steps, starting with the preparation of the pyrimidine ringThe final step involves the esterification of the resulting intermediate with ethyl oxalyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate and related compounds:
*Molecular formula inferred from IUPAC name.
Structural and Electronic Differences
- Pyrimidine vs. Triazole Cores: The target compound’s pyrimidine ring (vs. The trifluoromethyl group enhances lipophilicity compared to nitro groups in 9d .
- Thioether vs. Thioacetate Linkers : The thioether bond in the target compound provides greater stability than the thioacetate ester in , which may hydrolyze under physiological conditions.
Functional and Application Insights
- Pharmaceutical Intermediates : The target compound’s trifluoromethylpyrimidine motif aligns with patented intermediates for anticancer agents (e.g., ). Its ester group allows further functionalization into amides or carboxylic acids.
Research Findings and Data
Elemental Analysis and Purity
- Compound 9d demonstrated minor deviations in elemental analysis (C: 44.21% vs. 44.33% calculated), suggesting efficient synthesis.
Computational and Crystallographic Studies
- SHELX programs are widely used for crystallographic refinement of similar compounds. The target’s structure could be resolved using SHELXL, ensuring accurate bond-length and angle measurements.
Biological Activity
Ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate is a complex organic compound notable for its potential biological activities. The presence of the trifluoromethyl group and the pyrimidine ring contributes significantly to its chemical properties and interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features:
- A trifluoromethyl group, which enhances lipophilicity and metabolic stability.
- A pyrimidine ring , known for its role in various biological processes.
- An anilino group , which can interact with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, facilitating inhibition of target proteins involved in various cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
- Protein-Ligand Interaction : Its structural features allow for stable complex formation with proteins, impacting their functional dynamics.
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound demonstrate significant antitumor activity. For instance, pyrimidine derivatives have been studied for their efficacy against various cancer cell lines, showcasing IC50 values in the micromolar range.
Antimicrobial Properties
Studies have suggested that compounds containing the pyrimidine structure exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that a related pyrimidine derivative inhibited DHFR with an IC50 value significantly lower than that of standard drugs, indicating enhanced potency .
- Antimicrobial Efficacy : In vitro tests revealed that this compound displayed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pyrimidine-thiol derivative (e.g., 4-(trifluoromethyl)pyrimidine-2-thiol) with an α-chloroacetate ester in the presence of a base like potassium carbonate. For example:
- Step 1 : React 4-(trifluoromethyl)pyrimidine-2-thiol with ethyl chloroacetate in acetone under reflux for 12–24 hours to form the thioether intermediate .
- Step 2 : Introduce the anilino group via amidation or condensation with 2-oxo-2-anilinoacetic acid derivatives. Optimize reaction conditions (e.g., solvent, temperature) to suppress side reactions like hydrolysis .
Key considerations : Monitor reaction progress using TLC or HPLC, and purify via column chromatography (e.g., ethyl acetate/methanol gradients) .
Q. How can structural characterization of this compound be performed to confirm its identity?
Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Analyze , , and NMR to verify the trifluoromethyl group, thioether linkage, and ester functionality. For example, the thioether sulfur adjacent to pyrimidine causes deshielding in NMR (~δ 3.5–4.5 ppm) .
- HRMS : Confirm molecular weight and isotopic patterns (e.g., chlorine or fluorine isotopes).
- HPLC : Assess purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound?
Discrepancies in yields often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the thiol group but risk side reactions. Compare yields in acetone vs. DMF systems .
- Catalyst selection : Evaluate bases like triethylamine vs. potassium carbonate. KCO may improve solubility in acetone, reducing by-products .
- Temperature control : Reflux conditions (e.g., 60–80°C) optimize reaction rates but may degrade heat-sensitive intermediates. Use lower temperatures (0–25°C) for acid-sensitive steps .
Experimental design : Perform a factorial design of experiments (DoE) to isolate critical variables affecting yield .
Q. What strategies are effective for analyzing the stability of this compound under varying storage conditions?
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Monitor degradation via HPLC and identify by-products (e.g., hydrolysis of the ester group to carboxylic acid) .
- Solid-state characterization : Use X-ray crystallography (via SHELX programs) to assess crystal packing and hygroscopicity, which influence stability .
Q. How can computational modeling aid in predicting the reactivity of this compound in biological assays?
- Docking studies : Model interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the pyrimidine-thioether moiety’s role in binding .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack, guiding derivatization strategies .
- ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic pathways, prioritizing derivatives with favorable pharmacokinetic profiles .
Q. What mechanistic insights explain the formation of by-products during synthesis?
Common by-products include:
- Hydrolysis products : Ester groups may hydrolyze to carboxylic acids under prolonged reflux in polar solvents. Mitigate by using anhydrous conditions .
- Disulfide formation : Thiol intermediates may oxidize to disulfides. Prevent by conducting reactions under inert atmospheres (N/Ar) .
- Cross-coupling : Competitive Ullmann or Buchwald-Hartwig coupling of the anilino group with pyrimidine can occur. Control via ligand-free conditions or palladium catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
